Diethyl (dipropylamino)propanedioate

Description

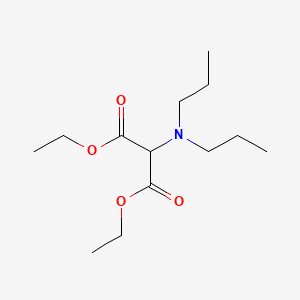

Diethyl (dipropylamino)propanedioate is a propanedioic acid derivative where the central carbon atom of the propanedioate core is substituted with a dipropylamino group (-N(C₃H₇)₂) and esterified with ethyl groups at the terminal carboxylate positions. This structure combines the reactivity of the malonate ester system with the steric and electronic effects of the tertiary amine group.

Properties

CAS No. |

82697-03-8 |

|---|---|

Molecular Formula |

C13H25NO4 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

diethyl 2-(dipropylamino)propanedioate |

InChI |

InChI=1S/C13H25NO4/c1-5-9-14(10-6-2)11(12(15)17-7-3)13(16)18-8-4/h11H,5-10H2,1-4H3 |

InChI Key |

UVXPPRDKOGYPOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Propanedioate Esters

Propanedioate esters vary by substituents on the central carbon and ester groups. Key comparisons include:

Key Observations :

- However, bulky substituents may reduce volatility .

- Biological Activity: Esters with shorter alkyl chains (e.g., ethyl) or unsaturated groups (e.g., ethyl pent-4-enoate) exhibit stronger nematicidal activity (>85% mortality at 24h) compared to bulkier or saturated derivatives . The dipropylamino group’s impact on bioactivity remains speculative but could modulate membrane permeability in nematodes.

Amino-Substituted Propanedioate Derivatives

Compounds with amino groups on the propanedioate core, though rare in the evidence, include:

- Diethyl 2-(3-hydroxypropyl)propanedioate : Features a hydroxypropyl substituent, increasing hydrophilicity. Used in pharmaceutical intermediates .

- Diethyl 2-(3-bromopropyl)-propanedioate : Bromine substitution introduces electrophilic reactivity, useful in cross-coupling reactions .

Comparison with this compound:

Physicochemical Properties

- Dielectric Behavior : Diethyl propanedioate derivatives exhibit moderate dielectric constants (ε ≈ 7–8), suggesting utility as solvents or intermediates in polar reaction systems .

- Dipole Moments: The dipole moment of diethyl propanedioate (2.49 D) aligns with oxalate analogs, indicating similar charge distribution. Substitution with a dipropylamino group may increase this value due to the amine’s electron-donating effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.